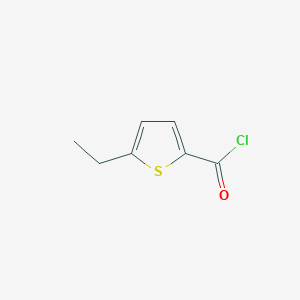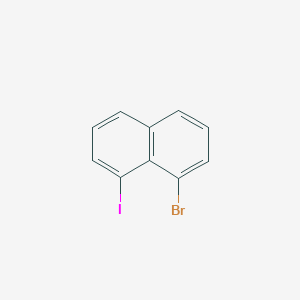
1-Bromo-8-iodonaphthalene
Vue d'ensemble
Description
1-Bromo-8-iodonaphthalene (BI) is an organobromine compound with a wide range of applications in the field of science. It is a versatile compound that is used in a variety of organic synthesis and in the study of biochemical and physiological processes. In
Applications De Recherche Scientifique
Synthesis Applications
- Synthesis of High Specific Activity Compounds : 1-Bromo-8-iodonaphthalene is used in the synthesis of high specific activity compounds, such as [14C-carboxyl] 1,8-naphthalic anhydride. The synthesis process involves the carbonation of the Grignard reagent, 8-bromo-1-naphthylmagnesium iodide, prepared from 8-bromo-1-iodonaphthalene (Tanaka, Wien, & Hoffer, 1984).
Chemical Reaction Studies
- Electrochemical Reactions : It plays a role in electroanalytical studies, particularly in reactions with electrogenerated [Co I -salen]. For instance, with 1-iodonaphthalene, a substitution reaction is observed, releasing the iodide ion. This contrasts with the slower reaction of 1-bromonaphthalene, where an intermediate adduct is noted (Faux, Labbé, Buriez, & Nédélec, 2007).
Photophysical and Photochemical Research
- Photophysical Properties : The optically detected magnetic resonance (ODMR) of 1-iodonaphthalene in durene at low temperatures has been investigated, providing insights into the spin Hamiltonian, including the iodine nuclear quadrupole and hyperfine interactions. These studies suggest that the lowest triplet state of 1-iodonaphthalene is mainly (π,π*) in character but slightly contaminated by charge-transfer configurations (Kothandaraman, Pratt, & Tinti, 1975).
Chemical Synthesis Techniques
- Synthesis of Substituted Naphthalenes : this compound is used in the regioselective synthesis of substituted naphthalenes, leveraging metal-free processes that proceed at room temperature and yield products in a regioselective manner. This process involves iodonium ions, o-alkynyl-substituted carbonyl compounds, and alkynes or alkenes (Barluenga, Vázquez-Villa, Ballesteros, & González, 2003).
Photochemical Dynamics
- Photodissociation Dynamics : The ultrafast relaxation and dissociation channels of 1-iodonaphthalene have been studied using time-resolved femtosecond pump-probe mass spectrometry. This research provides insights into the complex decay profiles of the parent ion and fragments, indicating parallel relaxation of excited states (Montero et al., 2010).
Propriétés
IUPAC Name |
1-bromo-8-iodonaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrI/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNDLRPFISURYTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=CC=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10492912 | |
| Record name | 1-Bromo-8-iodonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10492912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4044-58-0 | |
| Record name | 1-Bromo-8-iodonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10492912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Bromo-8-iodonaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of synthesizing 1-bromo-8-iodonaphthalene?
A1: this compound serves as a valuable precursor in organic synthesis. Its structure, featuring two halogen substituents (bromine and iodine) on a naphthalene ring, provides versatile reaction sites. This allows for further modifications and the creation of diverse chemical compounds with potentially interesting properties. The cited research paper focuses on a new synthetic pathway for this compound, highlighting its importance as a building block in chemical synthesis [].
Q2: Can you describe the new synthetic method for this compound outlined in the research?
A2: The research presents a convenient method for synthesizing this compound starting from 8-bromo-1-naphthoic acid []. While the abstract doesn't detail the entire procedure, it emphasizes the novelty and practicality of this synthetic route. This suggests that the new method might offer advantages such as higher yield, milder reaction conditions, or easier purification compared to existing methods.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3S,3aS,5R)-3,8-Dimethyl-1,2,3,3a,4,5,6,7-octahydroazulen-5-yl]propan-2-ol](/img/structure/B1279997.png)

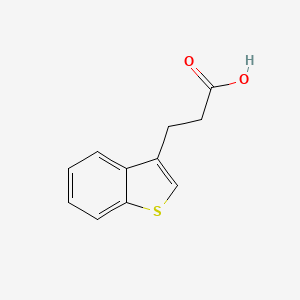

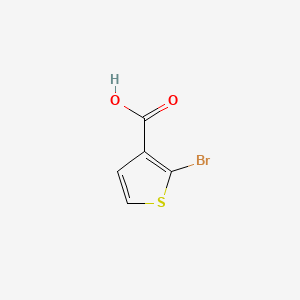

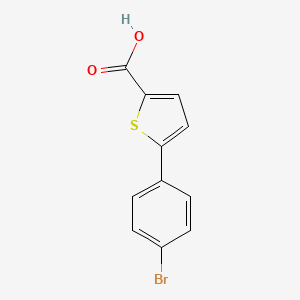



![5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzoic acid](/img/structure/B1280028.png)

